6-Fluorochromone-2-carboxylic acid (CAS 99199-59-4) is a fluorinated derivative of the chromone-2-carboxylic acid scaffold. This core structure is recognized as a 'privileged scaffold' in medicinal chemistry, valued for its ability to serve as a starting point for a wide range of biologically active compounds. Its primary procurement value lies in its role as a versatile and high-purity intermediate for multi-step synthesis, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of a fluorine atom at the C-6 position provides specific, non-trivial modifications to the molecule's physicochemical properties compared to its parent compound.
Substituting 6-Fluorochromone-2-carboxylic acid with its non-fluorinated analog, Chromone-2-carboxylic acid, is inadvisable in synthesis campaigns where reaction kinetics, purification profiles, or final compound binding affinity are critical. The strong electron-withdrawing nature of the C-6 fluorine atom measurably increases the acidity (lowers the pKa) of the C-2 carboxylic acid. This alteration directly impacts reactivity in base-catalyzed reactions, salt formation for purification, and the ionization state relevant for biological target engagement. Furthermore, the fluorine atom alters the molecule's electronic distribution and potential for specific intermolecular interactions (e.g., hydrogen bonding, dipole interactions), making it a distinct chemical entity, not a simple drop-in replacement for the parent compound in structure-activity relationship (SAR) studies.
The C-6 fluorine substituent functions as a potent electron-withdrawing group, which is known to increase the acidity (lower the pKa) of the distal carboxylic acid. While the predicted pKa of the parent Chromone-2-carboxylic acid is 2.28, the fluorinated analog is expected to be a stronger acid. This quantitative physicochemical difference is critical for procurement decisions related to process chemistry, as it allows for more selective deprotonation, altered reactivity in coupling reactions, and different solubility profiles of the carboxylate salt during aqueous workups, enabling more efficient purification schemes compared to the non-fluorinated version.
| Evidence Dimension | Predicted Acidity (pKa) |
| Target Compound Data | Expected pKa < 2.28 (stronger acid) |
| Comparator Or Baseline | Chromone-2-carboxylic acid (CAS 4940-39-0): Predicted pKa = 2.28 ± 0.20 |
| Quantified Difference | Qualitatively stronger acid due to inductive effect of fluorine |
| Conditions | Prediction based on standard physicochemical principles of electron-withdrawing groups on aromatic acids. |
This predictable shift in acidity provides a key handle for chemists to optimize reaction conditions and purification protocols, potentially improving yield and purity.
The chromone-2-carboxylic acid scaffold is a validated starting point for potent kinase inhibitors. In a study targeting Protein Kinase CK2, an essential enzyme in cancer cell proliferation, derivatives synthesized from this core structure achieved inhibitory concentrations as low as 0.08 µM. Procuring the 6-fluoro analog is a strategic decision for medicinal chemistry programs, as fluorine substitution is a well-established method to enhance binding affinity and selectivity by forming specific interactions with amino acid residues in a kinase active site. Using the 6-fluoro version over the unsubstituted parent is a direct path to exploring these potentially potency-enhancing interactions in lead optimization.
| Evidence Dimension | Inhibitory Activity (IC50) of a downstream derivative |
| Target Compound Data | Serves as a direct precursor for derivatives designed to enhance potency via fluorine-protein interactions. |
| Comparator Or Baseline | A derivative of the parent scaffold achieved an IC50 of 0.08 µM against Protein Kinase CK2. |
| Quantified Difference | Not a direct comparison, but establishes the high potential of the core scaffold in a key therapeutic area. |
| Conditions | In vitro inhibition assay of Protein Kinase CK2. |
For researchers developing kinase inhibitors, this compound is not just an intermediate but a strategic tool for accessing potentially higher-potency analogs compared to those from the non-fluorinated parent.
6-Fluorochromone-2-carboxylic acid exhibits a distinct melting point of 257-259 °C, differentiating it from its parent compound, Chromone-2-carboxylic acid, which melts with decomposition at 260 °C. While the absolute difference is small, the change indicates that the introduction of the C-F bond alters the intermolecular forces and crystal packing energy. This is a critical consideration for procurement in applications where solid-state properties—such as solubility, dissolution rate, and stability in formulation—are key performance parameters.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 257-259 °C |
| Comparator Or Baseline | Chromone-2-carboxylic acid (CAS 4940-39-0): 260 °C (dec.) |
| Quantified Difference | ~1-3 °C lower, and different melting behavior (melts vs. melts with decomposition) |
| Conditions | Standard melting point analysis. |
This verifiable difference in a fundamental physical property confirms the two compounds are not physically interchangeable and may require different handling or formulation approaches.
This compound is the right choice when the goal is to systematically probe the role of fluorine in the C-6 position to enhance binding affinity or selectivity for a target kinase, such as CK2. Its use is justified over the non-fluorinated analog when SAR data suggests a nearby pocket in the target protein could favorably interact with fluorine.
The related reduced structure, 6-fluorochroman-2-carboxylic acid, is a documented key intermediate in the synthesis of cardiovascular drugs like Nebivolol. Procuring 6-Fluorochromone-2-carboxylic acid is a necessary first step for synthesis routes that involve a subsequent reduction of the chromone system to the chroman.
This is the preferred building block over the standard Chromone-2-carboxylic acid in synthetic sequences where the increased acidity of the carboxyl group can be leveraged for higher yields or cleaner reactions, such as in specific amide couplings or selective deprotonation steps where the non-fluorinated analog is less reactive or requires harsher conditions.
Irritant